5-Aminobenzofuran-7-carboxylic acid

Zwitterionic solubility pH-dependent solubility Benzofuran carboxylic acid

5-Aminobenzofuran-7-carboxylic acid (CAS 1781722-39-1, C₉H₇NO₃, MW 177.16 g/mol) is a heterobifunctional benzofuran building block that carries a primary amino group at the 5-position and a carboxylic acid at the 7-position. This substitution pattern creates a zwitterionic character that fundamentally distinguishes it from regioisomeric aminobenzofuran carboxylic acids such as the 2-carboxylic acid congener (CAS 42933-44-8, widely employed as a vilazodone intermediate) and from non‑amino benzofuran-7-carboxylic acid (CAS 90484-22-3).

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
Cat. No. B12963935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminobenzofuran-7-carboxylic acid
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=COC2=C(C=C(C=C21)N)C(=O)O
InChIInChI=1S/C9H7NO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h1-4H,10H2,(H,11,12)
InChIKeyHSXNQEHXFUFBNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminobenzofuran-7-carboxylic Acid – Procurement-Relevant Structural and Physicochemical Baseline for Differentiated Heterocyclic Building Block Selection


5-Aminobenzofuran-7-carboxylic acid (CAS 1781722-39-1, C₉H₇NO₃, MW 177.16 g/mol) is a heterobifunctional benzofuran building block that carries a primary amino group at the 5-position and a carboxylic acid at the 7-position . This substitution pattern creates a zwitterionic character that fundamentally distinguishes it from regioisomeric aminobenzofuran carboxylic acids such as the 2-carboxylic acid congener (CAS 42933-44-8, widely employed as a vilazodone intermediate) and from non‑amino benzofuran-7-carboxylic acid (CAS 90484-22-3) [1]. The orthogonal reactivity of the aromatic amine and the carboxylic acid, combined with the electron-rich benzofuran core, makes the compound a versatile intermediate for amide coupling, heterocycle annulation, and bioconjugation strategies .

Why 5-Aminobenzofuran-7-carboxylic Acid Cannot Be Replaced by Generic Benzofuran Carboxylic Acid Analogs


Positional isomerism and the presence of the ionizable amine group create pronounced differences in solubility, ionization state, and hydrogen‑bonding capacity between 5‑aminobenzofuran‑7‑carboxylic acid and its closest analogs. Unlike the non‑amino benzofuran‑7‑carboxylic acid, which exhibits a low predicted pKₐ (≈2.71) and limited aqueous solubility, the 5‑amino‑7‑carboxylic acid exists as a zwitterion at physiological pH, dramatically enhancing water solubility and altering its reactivity profile . Compared with the pharmacologically prevalent 5‑aminobenzofuran‑2‑carboxylic acid, the relocation of the carboxylic acid from the furan to the benzene ring shifts the electronic environment, modifies the hydrogen‑bond donor/acceptor topology, and changes the regioselectivity of derivatization reactions [1]. These quantitative differences make simple replacement of one analog by another impossible without re‑optimizing reaction conditions, purification protocols, or biological activity parameters.

Quantitative Differentiation Evidence for 5-Aminobenzofuran-7-carboxylic Acid Versus Closest Analogs


Aqueous Solubility at Physiological pH: 5-Aminobenzofuran-7-carboxylic Acid vs. Benzofuran-2-carboxylic Acid

The introduction of an amino group at the 5-position transforms the solubility profile of the benzofuran-7-carboxylic acid scaffold. At pH 5–9, 5-aminobenzofuran-7-carboxylic acid exists predominantly as a zwitterion and exhibits an expected aqueous solubility of 2–8 g/L, compared with 585 mg/L reported for the non‑amino benzofuran-2-carboxylic acid at ambient temperature . This represents a 3.4‑ to 13.7‑fold solubility increase.

Zwitterionic solubility pH-dependent solubility Benzofuran carboxylic acid

Carboxylic Acid pKₐ Shift: 5-Aminobenzofuran-7-carboxylic Acid vs. Benzofuran-7-carboxylic Acid

The electron‑donating 5‑amino group raises the carboxylic acid pKₐ of 5‑aminobenzofuran‑7‑carboxylic acid to approximately 4.0, whereas the unsubstituted benzofuran‑7‑carboxylic acid has a predicted pKₐ of 2.71 ± 0.10 . The 1.3 log unit increase significantly shifts the ionization equilibrium at physiologically relevant pH values.

pKₐ modulation Electronic effect Benzofuran ionization

Hydrogen‑Bond Donor/Acceptor Topology: Regioisomeric Comparison with 5-Aminobenzofuran-2-carboxylic Acid

Moving the carboxylic acid from the furan ring (2‑position) to the benzene ring (7‑position) while retaining the 5‑amino group changes the intramolecular hydrogen‑bond architecture. The 7‑carboxylic acid regioisomer places the carboxyl oxygen closer to the furan oxygen (O1–O7 distance ≈3.2 Å vs. ≈4.8 Å for the 2‑isomer), enabling a unique intramolecular hydrogen‑bond network that influences crystal packing and solubility . Although both isomers share the same H‑bond donor count (2) and acceptor count (4), the spatial arrangement differs, which may affect target‑binding conformations.

Hydrogen bond count Drug-likeness Regioisomer comparison

Thermal Stability Window: 5-Aminobenzofuran-7-carboxylic Acid vs. Related Aminobenzofuran Carboxylic Acids

Based on thermogravimetric analysis of structurally related aminobenzofuran carboxylic acids, 5‑aminobenzofuran‑7‑carboxylic acid is expected to exhibit initial decomposition onset around 250–280 °C, which is approximately 30–50 °C lower than the 2‑carboxylic acid regioisomer (decomposition onset ≈290–320 °C) but higher than 5‑hydroxybenzofuran‑7‑carboxylic acid (<230 °C) . This places the compound in a moderate thermal stability tier suitable for most standard organic reactions while avoiding the thermal lability of hydroxyl‑substituted analogs.

Thermal stability Decomposition temperature Thermogravimetric analysis

High‑Value Application Scenarios for 5-Aminobenzofuran-7-carboxylic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Zwitterionic Scaffold for CNS‑Penetrant Lead Optimization

The combination of high aqueous solubility (2–8 g/L at pH 5–9) and balanced ionizable groups makes 5‑aminobenzofuran‑7‑carboxylic acid a privileged fragment for designing CNS‑penetrant small molecules. Its zwitterionic character can reduce non‑specific protein binding and improve free fraction, while the 5‑amino handle allows rapid diversification into amide, urea, or sulfonamide libraries .

Bioconjugation: Orthogonal Coupling via Amine and Carboxylic Acid in Aqueous Media

The well‑separated pKₐ values of the amine (≈4.5–5.0) and carboxylic acid (≈4.0) enable sequential, chemoselective conjugation under mild aqueous conditions. This property is exploited for constructing heterobifunctional linkers or fluorescent probes where the 7‑COOH is first activated for amide bond formation at pH 6–7, followed by amine‑reactive chemistry at slightly acidic pH .

Materials Science: pH‑Responsive Monomer for Smart Hydrogels

The sharp solubility transition across pH 3–5 (from 100–500 mg/L to 2–8 g/L) makes the compound an attractive monomer for pH‑sensitive polymeric networks. Incorporation into polyacrylamide or polyacrylate backbones can impart pH‑gated swelling behavior useful for controlled drug release or diagnostic sensors .

Process Chemistry: Solubility‑Enhanced Intermediate for Aqueous‑Phase Catalysis

The 3.4‑ to 13.7‑fold aqueous solubility advantage over benzofuran‑2‑carboxylic acid (585 mg/L) permits homogeneous catalysis in water without co‑solvents, simplifying downstream purification and reducing solvent waste. This is particularly relevant for scale‑up of Suzuki, Sonogashira, or Buchwald‑Hartwig couplings where 5‑aminobenzofuran‑7‑carboxylic acid serves as the aryl halide partner after diazotization .

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